Lodoxamide

概要

説明

ロドキサミドは、主にマスト細胞安定剤として使用される抗アレルギー薬です。イギリスでは、アロミドという商品名で販売されています。 ロドキサミドは、春季角結膜炎、春季結膜炎、春季角膜炎などの眼の過敏反応の治療に特に効果的です .

準備方法

ロドキサミドは、ジオキサミド酸誘導体の生成を含む一連の化学反応によって合成することができます。合成経路には、通常、2-クロロ-5-シアノ-1,3-フェニレンとジオキサミド酸を制御された条件下で反応させることが含まれます。 工業生産方法には、同様の反応経路を用いた大規模合成が含まれ、高純度と収率が確保されます .

化学反応の分析

ロドキサミドは、次のような様々な化学反応を起こします。

酸化: ロドキサミドは、特定の条件下で酸化されて、対応する酸化誘導体になる可能性があります。

還元: 還元反応は、ロドキサミドを還元型に変換し、その化学構造と性質を変化させることができます。

置換: ロドキサミドは、官能基が他の基に置き換わる置換反応を起こし、新しい化合物が生成される可能性があります。

これらの反応に用いられる一般的な試薬には、酸化剤、還元剤、様々な触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ロドキサミドは、幅広い科学研究に用いられています。

科学的研究の応用

Ocular Allergies

Lodoxamide is primarily indicated for the management of allergic conjunctivitis. In clinical studies, it has demonstrated significant efficacy in reducing tear fluid levels of tryptase and eosinophils following allergen challenge. A randomized controlled trial showed that this compound significantly decreased ocular itching and inflammatory cell recruitment compared to placebo (P < 0.01) .

Superior Limbic Keratoconjunctivitis

Recent studies have evaluated this compound's long-term efficacy in treating superior limbic keratoconjunctivitis (SLK). A study involving 67 eyes reported that 82% achieved control of inflammation within an average of 2.2 months on this compound therapy. The treatment was well tolerated with minor adverse effects in only 4.7% of patients .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's effectiveness compared to other treatments:

Safety Profile

This compound has a favorable safety profile, with no significant systemic absorption observed in clinical trials; plasma levels were undetectable after topical application . Furthermore, animal studies indicated no reproductive toxicity or mutagenicity . The drug is classified as Pregnancy Category B, suggesting it poses minimal risk when used during pregnancy.

Future Research Directions

While this compound is established for treating ocular allergies, ongoing research may explore its potential applications in other allergic conditions and its role as a therapeutic agent in asthma management due to its mast cell stabilizing properties . Additionally, computational modeling studies have suggested that this compound may act on G protein-coupled receptors like GPR35, opening avenues for further investigation into its pharmacological versatility .

作用機序

ロドキサミドの正確な作用機序は、まだ完全に解明されていません。ロドキサミドは、抗原刺激時にマスト細胞へのカルシウム流入を阻止することで、細胞膜を安定化すると推測されています。 このカルシウム流入の阻害は、マスト細胞からの炎症性メディエーターの放出を阻止し、アレルギー反応と炎症を軽減します .

類似化合物との比較

ロドキサミドは、クロモグリク酸、ネドクロミル、ペミロラストなどの他のマスト細胞安定剤に似ています。ロドキサミドは、マスト細胞の安定化において、その高い効力と効果でユニークです。 ロドキサミドは、炎症性プロセスに役割を果たすと考えられている、Gタンパク質共役受容体35において、強力なアゴニストであることがわかっています .

類似化合物

- クロモグリク酸

- ネドクロミル

- ペミロラスト

- アムレキサノックス

- ザプリナスト

生物活性

Lodoxamide, a mast cell stabilizer, is primarily utilized in the treatment of allergic conditions, particularly allergic conjunctivitis. Its biological activity is characterized by its ability to inhibit mast cell degranulation and the subsequent release of inflammatory mediators such as histamine. This article delves into the mechanisms of action, efficacy, safety, and clinical applications of this compound, supported by data tables and relevant case studies.

This compound acts by stabilizing the membrane of mast cells, which prevents their degranulation upon antigen exposure. This stabilization inhibits the release of histamine and other inflammatory mediators associated with Type 1 hypersensitivity reactions. The proposed mechanism includes:

- Inhibition of Calcium Influx : this compound is believed to prevent calcium influx into mast cells when stimulated by antigens, thereby stabilizing their membranes .

- Reduction of Inflammatory Cell Density : Clinical studies have shown that this compound significantly reduces eosinophil counts and tryptase levels in tear fluid, indicating its effectiveness in controlling ocular inflammation .

Clinical Studies

- Case Study on Superior Limbic Keratoconjunctivitis (SLK) :

- Comparison with Cromolyn Sodium :

Table: Summary of Clinical Findings

| Study Focus | Treatment | Key Findings |

|---|---|---|

| Superior Limbic Keratoconjunctivitis | This compound 0.1% | 82% inflammation control; 35.8% remission |

| Eosinophil Count Reduction | This compound | Significant reduction in eosinophils (P < 0.01) |

| Comparison with Cromolyn Sodium | This compound vs Cromolyn | This compound showed earlier improvement |

Pharmacodynamics

This compound's pharmacodynamics reveal its role as an effective mast cell stabilizer:

- Type 1 Hypersensitivity Reaction : It inhibits the immediate hypersensitivity reaction mediated by IgE.

- Vascular Permeability : It reduces cutaneous vascular permeability associated with allergic reactions .

Adverse Effects

While this compound is generally well tolerated, some patients may experience mild ocular irritation or discomfort upon administration. The incidence of significant adverse effects is low, making it a preferred option for long-term management of allergic conditions .

特性

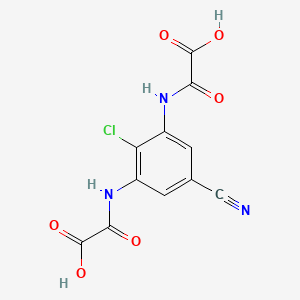

IUPAC Name |

2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGLGHVJXCETIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057767 | |

| Record name | Lodoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis. | |

| Record name | Lodoxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53882-12-5 | |

| Record name | Lodoxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodoxamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodoxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lodoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。